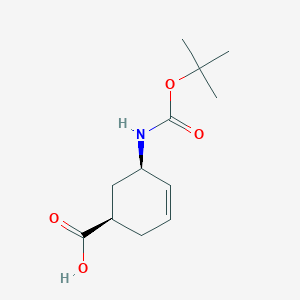

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid

CAS No.: 933445-56-8

Cat. No.: VC13664710

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933445-56-8 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

| Standard InChI Key | WRDLRBISLUXLKZ-BDAKNGLRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, with the following key structural features :

-

Cyclohexene backbone: Provides conformational rigidity.

-

Boc-protected amino group: Enhances stability during synthetic reactions.

-

Carboxylic acid functionality: Enables further derivatization.

Table 1: Key Physicochemical Properties

The stereochemistry of the compound is critical; the (1R,5R) configuration ensures optimal spatial arrangement for interactions in enzymatic systems and synthetic applications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis involves three primary steps :

-

Cyclohexene Derivative Formation: Cyclohexene is functionalized with amino and carboxylic acid groups via epoxidation and ring-opening reactions.

-

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Esterification/Hydrolysis: The carboxylic acid is esterified (e.g., ethyl ester) or retained as a free acid, depending on the target application.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | H₂SO₄, DMAP | Continuous flow reactors |

| Yield | 60–75% | >90% (optimized conditions) |

| Key Step | Boc protection | Automated purification systems |

| Reference |

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

-

Peptide analogs: Its rigid cyclohexene backbone mimics proline in peptide chains, enhancing conformational stability .

-

Neuraminidase inhibitors: Patents highlight its role in synthesizing antiviral agents targeting influenza A/H1N1 .

Medicinal Chemistry

-

Enzyme inhibition: The deprotected amino group interacts with catalytic sites of proteases and kinases .

-

Anticancer agents: Derivatives exhibit cytotoxic activity against A431 epidermoid carcinoma cells .

Biological Activity and Mechanism

Mechanism of Action

-

Boc Deprotection: Under acidic conditions (e.g., HCl/dioxane), the Boc group is removed, yielding a free amine that participates in nucleophilic reactions.

-

Carboxylic Acid Reactivity: Hydrolysis of the ester group generates a carboxylic acid, enabling salt formation or conjugation .

Table 3: Biological Activity Data

| Application | EC₅₀/IC₅₀ | Model System | Reference |

|---|---|---|---|

| Influenza A/H1N1 | <1 μM | Allantoic virus assay | |

| Cytotoxicity | 10–50 μM | A431 cancer cells |

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

| Compound | Key Difference | Biological Impact |

|---|---|---|

| (1S,5R)-isomer | Altered stereochemistry | Reduced enzyme binding affinity |

| Methyl ester derivative | Increased lipophilicity | Enhanced cellular uptake |

| cis-5-Boc-amino-cyclohexene analog | Different ring conformation | Lower metabolic stability |

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation | Use nitrile gloves; wash exposed areas | |

| Respiratory Toxicity | Use fume hood; avoid dust inhalation | |

| Storage | 2–8°C under inert atmosphere (N₂/Ar) |

Recent Research Advancements

-

Enantioselective Synthesis: Palladium-catalyzed allylic substitution achieves >98% enantiomeric excess (ee) using chiral ligands .

-

Antiviral Derivatives: 4,5-Diamino-3-alkyloxy analogs show promise against drug-resistant influenza strains .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume